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molecular formula C10H18O3 B8294866 1,1-Diethoxy-4-methyl-3-penten-2-one

1,1-Diethoxy-4-methyl-3-penten-2-one

Cat. No. B8294866
M. Wt: 186.25 g/mol
InChI Key: UTMTUHWMEQCBJD-UHFFFAOYSA-N
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Patent
US09365722B2

Procedure details

A solution of 1b (1.02 g, 5.49 mmol) and 1,3-propanediol (0.600 mL, 8.23 mmol) in benzene (10.8 mL) was treated with p-toluenesulfonic acid (522 mg, 2.75 mmol). The reaction mixture was stirred at 80° C. for 4.5 h. Saturated aqueous NaHCO3 was added, and the mixture was extracted with Et2O. The organic extract was washed (water), dried (Na2SO4), concentrated to a brown liquid, and chromatographed [silica, hexanes/EtOAc (5:1)] to afford a yellow liquid (600 mg, 64%): 1H NMR δ 1.40-1.45 (m, 1H), 1.96 (s, 3H), 2.20 (s, 3H), 2.12-2.25 (m, 1H), 3.83-3.92 (m, 2H), 4.20-4.26 (m, 2H), 4.79 (s, 1H), 6.42 (s, 1H); 13C NMR δ 21.7, 25.9, 28.5, 67.3, 101.4, 119.0, 161.2, 192.1; ESI-MS obsd 193.0833, calcd 193.0835 [(M+Na)+, M=C9H14O3].
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:11][CH2:12][CH3:13])[C:5](=[O:10])[CH:6]=[C:7]([CH3:9])[CH3:8])C.C(O)CCO.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>C1C=CC=CC=1>[O:3]1[CH2:1][CH2:13][CH2:12][O:11][CH:4]1[C:5](=[O:10])[CH:6]=[C:7]([CH3:8])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)OC(C(C=C(C)C)=O)OCC
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
522 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10.8 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown liquid
CUSTOM
Type
CUSTOM
Details
chromatographed [silica, hexanes/EtOAc (5:1)]

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
O1C(OCCC1)C(C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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